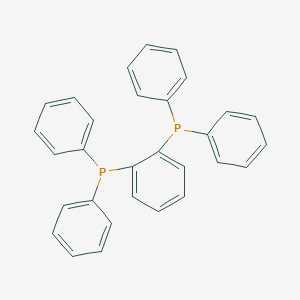
7-(2-Cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a polycyclic hydrocarbon that features a unique structure combining cyclopentadiene and cycloheptatriene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sesquifulvadiene typically involves the reaction of cyclopentadiene with cycloheptatriene under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene acts as a diene and cycloheptatriene as a dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of sesquifulvadiene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-(2-Cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of sesquifulvadiene can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds, nitro compounds, sulfonated compounds.
Scientific Research Applications
7-(2-Cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of sesquifulvadiene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, sesquifulvadiene may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
7-(2-Cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene can be compared with other similar polycyclic hydrocarbons, such as:
Fulvene: Another polycyclic hydrocarbon with a similar structure but different ring sizes.
Cyclopentadiene: A simpler hydrocarbon that forms part of the sesquifulvadiene structure.
Cycloheptatriene: Another component of sesquifulvadiene with distinct chemical properties.
Properties
CAS No. |
13822-93-0 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
7-(2-cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H12/c1-2-4-8-13(7-3-1)11-12-14-9-5-6-10-14/h1-12H |
InChI Key |
KIJLBJAMTGNATM-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(=CC=C2C=CC=C2)C=C1 |
Canonical SMILES |
C1=CC=CC(=CC=C2C=CC=C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)











